molecular formula C6H6FN3O4 B2703865 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1429419-28-2

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2703865
CAS No.: 1429419-28-2
M. Wt: 203.129
InChI Key: RUFBKZYXNKISJS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoroethyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide or 2-fluoroethyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl or aryl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Reduction of the nitro group: 1-(2-fluoroethyl)-4-amino-1H-pyrazole-5-carboxylic acid.

    Reduction of the carboxylic acid group: 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-methanol.

    Substitution of the fluoroethyl group: Various alkyl or aryl derivatives of the pyrazole compound.

Scientific Research Applications

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitro group suggests potential involvement in redox reactions, while the fluoroethyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-bromoethyl)-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

    1-(2-fluoroethyl)-4-amino-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluoroethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluoroethyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O4/c7-1-2-9-5(6(11)12)4(3-8-9)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFBKZYXNKISJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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